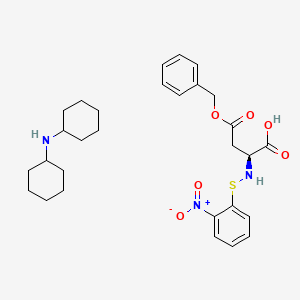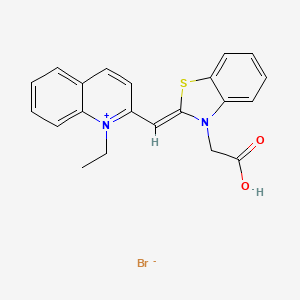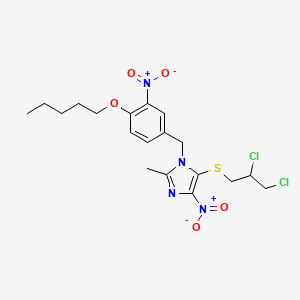
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the nitro, methyl, and other substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, while the dichloropropyl and pentyloxy groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazole, 4-nitro-2-methyl-5-((2,3-dichloropropyl)thio)-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(butyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(hexyloxy)phenyl)methyl)-
Uniqueness
The uniqueness of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and dichloropropyl groups allows for versatile chemical modifications, while the pentyloxy group enhances its lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
115906-54-2 |
|---|---|
Molekularformel |
C19H24Cl2N4O5S |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitro-1-[(3-nitro-4-pentoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C19H24Cl2N4O5S/c1-3-4-5-8-30-17-7-6-14(9-16(17)24(26)27)11-23-13(2)22-18(25(28)29)19(23)31-12-15(21)10-20/h6-7,9,15H,3-5,8,10-12H2,1-2H3 |
InChI-Schlüssel |
UWVRFEVFYZRBPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C(=NC(=C2SCC(CCl)Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


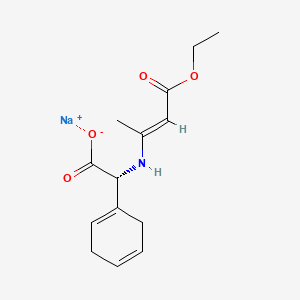




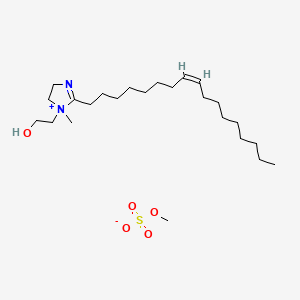

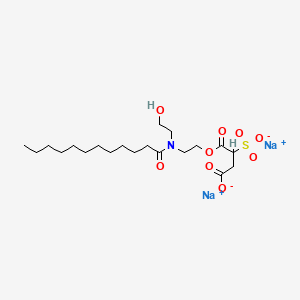
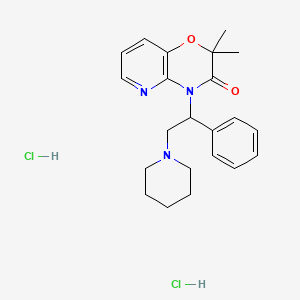

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
